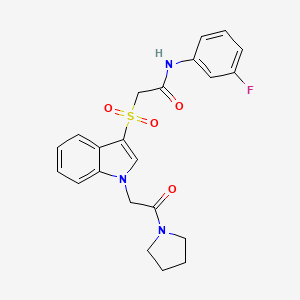

N-(3-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

N-(3-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic acetamide derivative featuring a fluorinated phenyl group, an indole-sulfonyl core, and a pyrrolidin-1-yl ethyl moiety. Its structure combines electron-withdrawing (sulfonyl, fluorine) and electron-donating (pyrrolidine) groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4S/c23-16-6-5-7-17(12-16)24-21(27)15-31(29,30)20-13-26(19-9-2-1-8-18(19)20)14-22(28)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11,14-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSREBPUXDOXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with CAS number 877658-77-0, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related pharmacological studies.

The molecular formula of this compound is , with a molecular weight of 411.5 g/mol. The structure includes a fluorophenyl group and an indole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.5 g/mol |

| CAS Number | 877658-77-0 |

Anticancer Properties

Research indicates that compounds containing indole and pyrrolidine structures often exhibit significant anticancer properties. Indole derivatives have been shown to interact with various cellular pathways, including those involved in apoptosis and cell cycle regulation .

In a study focusing on similar indole-based compounds, it was found that they can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. The presence of the sulfonamide group in this compound may enhance its ability to modulate these pathways, potentially making it a candidate for further investigation in cancer therapeutics .

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating caspases or disrupting mitochondrial membrane potential.

- Cell Cycle Arrest : It could cause cell cycle arrest at various phases, particularly G1 or G2/M, which is crucial for preventing cancer cell proliferation.

Cytotoxicity Assays

In vitro cytotoxicity assays using various cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range. This suggests that such compounds can effectively inhibit cell viability and induce cell death .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is , with a molecular weight of 443.5 g/mol. The compound's structure features a sulfonamide linkage, which is known for enhancing the solubility and bioavailability of pharmaceutical agents.

Anticancer Properties

Recent studies have indicated that compounds with indole and sulfonamide functionalities exhibit significant anticancer activities. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable case study highlighted the compound's effectiveness against specific cancer cell lines, demonstrating a dose-dependent response in inhibiting tumor growth. The presence of the fluorine atom may enhance the lipophilicity of the compound, potentially improving its penetration into cells and efficacy as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented. Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial folate synthesis, similar to other sulfonamide drugs.

A comparative study assessed the antimicrobial effectiveness of this compound against various bacterial strains, revealing promising results that warrant further exploration for potential clinical applications .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it possesses comparable efficacy to traditional antibiotics, suggesting its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons with analogous compounds, focusing on structural motifs, physicochemical properties, and biological activities:

Detailed Structural and Functional Analysis

Role of Fluorine Substitution

- Target Compound : The 3-fluorophenyl group enhances metabolic stability and membrane permeability via reduced CYP450-mediated oxidation .

- Comparison: The trifluoromethyl group in increases lipophilicity but may reduce aqueous solubility compared to mono-fluorinated analogs . Fluorostyryl derivatives () exhibit red-shifted UV absorption due to extended conjugation, a property absent in the target compound .

Sulfonyl and Indole Motifs

- The indole-sulfonyl scaffold is shared with and . This motif is associated with kinase inhibition (e.g., VEGFR-2) and ATP-binding pocket interactions .

- In , the replacement of sulfonyl with a thiazolidinone ring shifts activity toward apoptosis induction via reactive oxygen species (ROS) modulation .

Pyrrolidin-1-yl vs. Other Aliphatic Groups

- The pyrrolidin-1-yl ethyl group in the target compound likely improves solubility compared to the octyl chain in , which contributes to membrane anchoring but increases logP .

Pharmacokinetic and Toxicity Considerations

- Solubility : Pyrrolidine-containing analogs (target compound) are predicted to have better aqueous solubility (>50 µg/mL) than highly fluorinated derivatives (: ~10 µg/mL) .

- Metabolic Stability : Fluorine atoms in the target compound and reduce oxidative metabolism, whereas methyl groups in increase susceptibility to demethylation .

- Toxicity: Thiazolidinone-containing compounds () may pose hepatotoxicity risks due to ROS generation, a concern less prevalent in sulfonyl-acetamides .

Q & A

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

- Answer : Reconcile differences by:

- Re-docking : Adjust protonation states (e.g., indole nitrogen) and solvation models in docking simulations .

- Crystallography : Co-crystallize the compound with putative targets (e.g., kinases) to validate binding poses .

- Free-energy calculations : Use MM-PBSA/GBSA to quantify binding energy contributions overlooked in docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.